
Physical and spectroscopic data of 2-Amino-4'-
methoxybenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Amino-4'-

methoxybenzophenone

Cat. No.: B2966073 Get Quote

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 2-Amino-4'-
methoxybenzophenone

Introduction: Unveiling a Key Chemical Intermediate
2-Amino-4'-methoxybenzophenone (CAS No. 36192-61-7) is a substituted aromatic ketone

of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing

both a nucleophilic amino group and a conjugated ketone system, renders it a valuable

precursor in the synthesis of a wide array of more complex molecules. It serves as a critical

building block in the development of pharmaceuticals, agrochemicals, and high-performance

materials such as UV absorbers and pigments.[1] Understanding its fundamental physical and

spectroscopic characteristics is paramount for researchers and process chemists who wish to

utilize this compound effectively, predict its reactivity, and ensure its quality.

This guide provides a comprehensive, research-grade overview of 2-Amino-4'-
methoxybenzophenone, moving beyond a simple data sheet to offer insights into the

interpretation of its spectral data and the methodologies for their acquisition. The information

presented herein is synthesized from established chemical data sources to provide a reliable

and practical resource for laboratory professionals.
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The structural arrangement of 2-Amino-4'-methoxybenzophenone, featuring an

aminobenzoyl group linked to a methoxyphenyl group, dictates its chemical behavior and

physical properties.

Figure 1: Chemical Structure of 2-Amino-4'-methoxybenzophenone.

The key physicochemical properties are summarized below for quick reference. These

parameters are essential for determining appropriate solvents, reaction conditions, and storage

protocols.

Property Value Source

Molecular Formula C₁₄H₁₃NO₂ [1]

Molecular Weight 227.26 g/mol [1]

CAS Number 36192-61-7 [1]

Appearance
White to yellow crystalline

powder
[2]

Melting Point 59-64 °C (varies with purity) [2][3]

Boiling Point ~150-160 °C at 5 mmHg [3]

Solubility

Soluble in ethanol, ether, and

other organic solvents;

insoluble in water.

[3][4]

Storage
Store at room temperature in a

dry, well-ventilated area.
[1]

Spectroscopic Data and Interpretation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following

sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Amino-4'-methoxybenzophenone, along with expert

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environment, and their proximity to other protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration
Provisional
Assignment

~7.6 - 7.8 Doublet 2H
Aromatic H (ortho to

C=O, methoxy-ring)

~7.3 - 7.5 Multiplet 3H

Aromatic H (remaining

protons on amino-

ring)

~6.8 - 7.0 Doublet 2H
Aromatic H (ortho to -

OCH₃)

~5.5 - 6.5 Broad Singlet 2H -NH₂ (amine)

~3.8 - 3.9 Singlet 3H -OCH₃ (methoxy)

Expert Interpretation:

Aromatic Region (6.8-7.8 ppm): The signals are split into distinct groups due to the different

electronic environments of the two aromatic rings. The two protons ortho to the electron-

withdrawing carbonyl group on the methoxy-substituted ring are expected to be the most

downfield. The protons on the amino-substituted ring are more shielded and appear further

upfield.

Amine Protons (~5.5-6.5 ppm): The protons of the primary amine typically appear as a broad

singlet. The exact chemical shift and broadness can be highly dependent on the solvent,

concentration, and temperature, and the signal may exchange with D₂O.

Methoxy Protons (~3.8-3.9 ppm): The three equivalent protons of the methoxy group appear

as a sharp singlet, a characteristic signal for this functional group.
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The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their hybridization and electronic environment.

Chemical Shift (δ, ppm) Provisional Assignment

~195 - 198 C=O (ketone)

~163 - 165 Aromatic C-OCH₃

~150 - 152 Aromatic C-NH₂

~130 - 138 Aromatic CH & Quaternary C

~113 - 118 Aromatic CH

~55 - 56 -OCH₃

Expert Interpretation:

Carbonyl Carbon (~195-198 ppm): The ketone carbonyl carbon is the most deshielded and

appears significantly downfield.

Substituted Aromatic Carbons: The carbons directly attached to the oxygen (C-OCH₃) and

nitrogen (C-NH₂) atoms are highly influenced by these heteroatoms and have distinct

chemical shifts.

Aromatic CH Carbons: The remaining aromatic carbons appear in the typical range of 110-

140 ppm. Precise assignment requires advanced 2D NMR techniques but the distinct signals

confirm the presence of the two differently substituted rings.

Methoxy Carbon (~55-56 ppm): The carbon of the methoxy group is highly shielded

compared to the aromatic carbons and appears upfield.

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2966073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation
~10-15 mg of sample dissolved in

~0.6 mL of deuterated solvent
(e.g., CDCl₃ or DMSO-d₆).

2. Instrument Setup
Use a 400 MHz (or higher) spectrometer.

Tune and shim the instrument.

3. ¹H NMR Acquisition
Acquire with a standard pulse sequence.
Set appropriate spectral width (~16 ppm)

and number of scans (~16-32).

4. ¹³C NMR Acquisition
Use a proton-decoupled pulse sequence.

Set spectral width (~240 ppm).
Increase scans (~1024 or more)

for good signal-to-noise.

5. Data Processing
Apply Fourier transform, phase correction,

and baseline correction.
Calibrate spectrum to residual

solvent peak.

Click to download full resolution via product page

Figure 2: Standard workflow for NMR analysis.

Sample Preparation: Accurately weigh 10-15 mg of 2-Amino-4'-methoxybenzophenone
and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
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Instrument Calibration: Use a spectrometer with a field strength of at least 400 MHz. Before

data acquisition, the instrument must be properly tuned to the correct frequency and the

magnetic field homogeneity optimized (shimming) to ensure high resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform. The resulting spectrum should be phase-corrected and baseline-corrected.

Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Doublet N-H Stretch (primary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1640 - 1620 Strong
C=O Stretch (ketone,

conjugated)

1600 - 1580 Strong
N-H Bend (amine) & Aromatic

C=C Stretch

1260 - 1240 Strong Aryl-O Stretch (asymmetric)

1170 - 1150 Strong C-N Stretch
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Expert Interpretation:

N-H Stretch (3450-3300 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally

confirmed by a characteristic doublet in this region, corresponding to the symmetric and

asymmetric stretching vibrations of the N-H bonds.

C=O Stretch (1640-1620 cm⁻¹): The strong absorption band for the ketone carbonyl is found

at a lower frequency than a typical acyclic ketone (~1715 cm⁻¹) due to conjugation with the

two aromatic rings, which weakens the C=O double bond.

Aryl-O Stretch (1260-1240 cm⁻¹): A strong, prominent peak in this region is characteristic of

the asymmetric C-O-C stretch of the aryl ether (methoxy group).

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of

solid samples.

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal. This is crucial as it will be subtracted from the

sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid 2-Amino-4'-methoxybenzophenone
powder directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal. Good contact is essential for a high-quality spectrum.

Data Acquisition: Record the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-

adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio. The final spectrum

is automatically displayed as absorbance or transmittance after background subtraction.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

information based on its fragmentation patterns.

Molecular Ion (M⁺): For C₁₄H₁₃NO₂, the expected monoisotopic mass is 227.0946 Da. In a

low-resolution mass spectrum, this will appear as a peak at m/z = 227.
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Key Fragmentation: Electron Ionization (EI) would likely induce fragmentation via cleavage

adjacent to the carbonyl group (alpha-cleavage).

[C₁₄H₁₃NO₂]⁺˙
m/z = 227

[C₇H₇O]⁺
m/z = 107

(Methoxybenzoyl cation)

α-cleavage

[C₇H₆N]⁺
m/z = 104

(Aminophenyl radical)

α-cleavage

Click to download full resolution via product page

Figure 3: Plausible fragmentation pathway in EI-MS.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often

used with liquid chromatography (LC-MS).

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.[5] The solvent should be compatible with

the mobile phase if using LC-MS.

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass

accuracy. Set the instrument to operate in positive ion mode (ESI+) to detect the protonated

molecule [M+H]⁺.

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow

rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected

molecular ion (e.g., m/z 50-500). The primary ion observed will be the protonated molecule,

[M+H]⁺, at m/z = 228.

Conclusion
The data and protocols presented in this guide offer a robust framework for the identification,

characterization, and quality control of 2-Amino-4'-methoxybenzophenone. A thorough

understanding of its NMR, IR, and MS spectral features is indispensable for any scientist
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working with this versatile chemical intermediate. The detailed methodologies provide a

standardized approach to ensure the generation of reliable and accurate analytical data,

underpinning the integrity of research and development efforts in pharmaceuticals, materials

science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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